CID 25200037

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

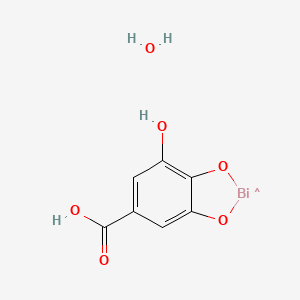

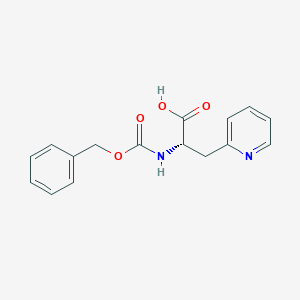

Bismuth subgallate, with the chemical formula C₇H₅BiO₆ , is a yellow, odorless powder commonly used to treat malodor by deodorizing flatulence and stools . It is the active ingredient in over-the-counter medications like Devrom, which is used as an internal deodorant . Bismuth subgallate has also been used in wound therapy and to treat Helicobacter pylori infections .

Preparation Methods

Bismuth subgallate can be synthesized through various methods. One common synthetic route involves the reaction of bismuth nitrate pentahydrate with gallic acid in the presence of a cosolvent . The reaction is typically carried out under nitrogen atmosphere and heated to a specific temperature to facilitate the reaction . The product is then purified using organic solvents and washing with water to remove impurities . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Bismuth subgallate undergoes several types of chemical reactions, including:

Oxidation: Bismuth subgallate can be oxidized under certain conditions, although specific details on the oxidation products are limited.

Reduction: Reduction reactions involving bismuth subgallate are less common.

Substitution: Bismuth subgallate can undergo substitution reactions where the bismuth ion is replaced by other metal ions under specific conditions.

Common reagents used in these reactions include hydrochloric acid , sulfuric acid , and organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bismuth subgallate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination polymers.

Medicine: It is used in wound therapy, gastrointestinal treatments, and as an internal deodorant.

Industry: Bismuth subgallate is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of bismuth subgallate is not fully understood. it is believed to work by:

Complexing with bacterial cell walls and membranes: , inhibiting bacterial enzymes such as urease, catalase, and lipase.

Inhibiting bacterial protein and ATP synthesis: , reducing bacterial adherence to epithelial cells.

Adsorbing extra water in the large intestine: and forming a protective coat on the intestinal mucosa.

Comparison with Similar Compounds

Bismuth subgallate is chemically similar to other bismuth compounds such as bismuth subsalicylate (found in Pepto-Bismol) and bismuth camphocarbonate . These compounds share similar uses, such as treating gastrointestinal issues and acting as internal deodorants . bismuth subgallate is unique in its specific application as a deodorant for flatulence and stools .

Similar compounds include:

- Bismuth subsalicylate

- Bismuth camphocarbonate

- Bismuth dipropylacetate

Bismuth subgallate stands out due to its specific formulation and effectiveness in deodorizing internal odors .

Properties

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)

![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)

![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)

![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)

![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)

![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)

![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)

![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)